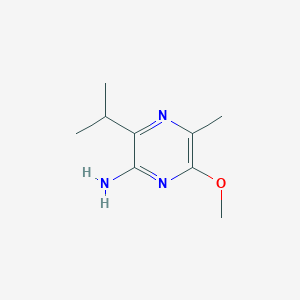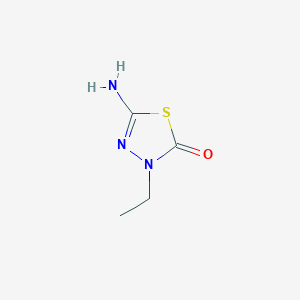![molecular formula C30H37BrN2O3 B13101039 (4'S)-Tert-butyl 6-bromo-4'-(4-phenylpiperidine-1-carbonyl)-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13101039.png)
(4'S)-Tert-butyl 6-bromo-4'-(4-phenylpiperidine-1-carbonyl)-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-1'-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4’S)-Tert-butyl 6-bromo-4’-(4-phenylpiperidine-1-carbonyl)-3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-1’-carboxylate is a complex organic compound that features a spirocyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4’S)-Tert-butyl 6-bromo-4’-(4-phenylpiperidine-1-carbonyl)-3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-1’-carboxylate typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. Key steps may include:
Formation of the Spirocyclic Core: This can be achieved through a cyclization reaction involving a naphthalene derivative and a pyrrolidine derivative under acidic or basic conditions.
Bromination: Introduction of the bromine atom at the 6-position of the naphthalene ring can be accomplished using brominating agents such as bromine or N-bromosuccinimide (NBS).
Piperidine Carbonylation: The 4-phenylpiperidine-1-carbonyl group can be introduced through a coupling reaction, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpiperidine moiety.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The bromine atom at the 6-position is a reactive site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Biology and Medicine
Pharmaceuticals: Potential use in drug development for its bioactive properties.
Biological Probes: Used in research to study biological pathways and mechanisms.
Industry
Material Science:
作用機序
The mechanism of action of (4’S)-Tert-butyl 6-bromo-4’-(4-phenylpiperidine-1-carbonyl)-3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-1’-carboxylate involves its interaction with specific molecular targets. The phenylpiperidine moiety may interact with receptors or enzymes, modulating their activity. The spirocyclic structure provides rigidity, which can enhance binding affinity and specificity.
類似化合物との比較
Similar Compounds
Spirocyclic Compounds: Other spirocyclic compounds with similar structural features.
Phenylpiperidine Derivatives: Compounds with the phenylpiperidine moiety.
Uniqueness
Structural Complexity: The combination of spirocyclic and phenylpiperidine features makes it unique.
Functional Diversity: The presence of multiple functional groups allows for diverse chemical reactivity and applications.
特性
分子式 |
C30H37BrN2O3 |
|---|---|
分子量 |
553.5 g/mol |
IUPAC名 |
tert-butyl (4'S)-7-bromo-4'-(4-phenylpiperidine-1-carbonyl)spiro[2,3-dihydro-1H-naphthalene-4,3'-pyrrolidine]-1'-carboxylate |
InChI |
InChI=1S/C30H37BrN2O3/c1-29(2,3)36-28(35)33-19-26(30(20-33)15-7-10-23-18-24(31)11-12-25(23)30)27(34)32-16-13-22(14-17-32)21-8-5-4-6-9-21/h4-6,8-9,11-12,18,22,26H,7,10,13-17,19-20H2,1-3H3/t26-,30?/m0/s1 |
InChIキー |
BSKUHOUDEISYNX-PKMDPOOCSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1C[C@H](C2(C1)CCCC3=C2C=CC(=C3)Br)C(=O)N4CCC(CC4)C5=CC=CC=C5 |
正規SMILES |
CC(C)(C)OC(=O)N1CC(C2(C1)CCCC3=C2C=CC(=C3)Br)C(=O)N4CCC(CC4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Amino[1,2,5]oxadiazolo[3,4-d]pyrimidin-7(3H)-one](/img/structure/B13100959.png)
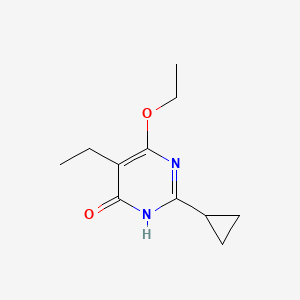
![3',4'-Difluoro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B13100968.png)
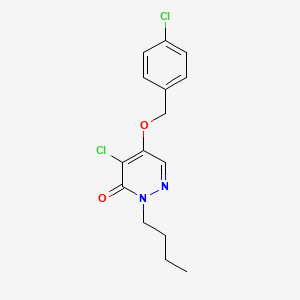
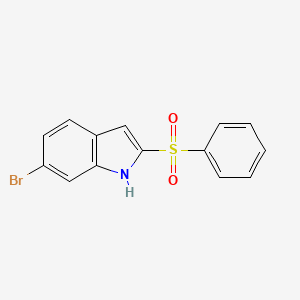
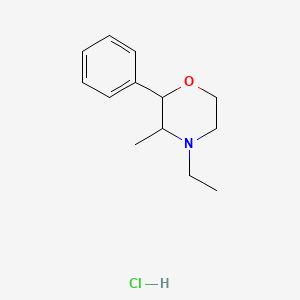
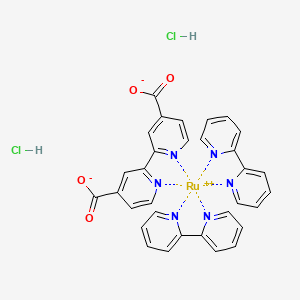

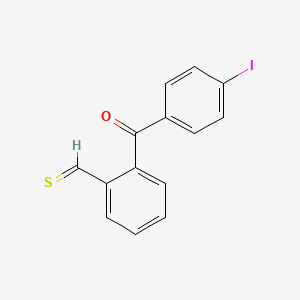


![(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trihydroxymethyl)pyrrolidine-2-carboxylic acid](/img/structure/B13101037.png)
